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Compound of Interest

Compound Name: Cytochalasin H

Cat. No.: B1252276

A Comprehensive Technical Guide on its Discovery,
History, and Scientific Applications

Abstract: Cytochalasin H, a potent fungal metabolite, has garnered significant attention within
the scientific community for its diverse biological activities, primarily stemming from its ability to
inhibit actin polymerization. This technical guide provides an in-depth exploration of the
discovery, history, and multifaceted applications of Cytochalasin H. It is intended for
researchers, scientists, and drug development professionals, offering a detailed overview of its
isolation, synthesis, and mechanism of action. The guide includes structured tables of
guantitative data, detailed experimental protocols for key assays, and visualizations of relevant
signaling pathways and workflows to facilitate a comprehensive understanding of this
significant natural product.

Introduction

Cytochalasins are a class of mycotoxins produced by various fungi that exhibit profound effects
on the eukaryotic cytoskeleton.[1] Among these, Cytochalasin H stands out for its diverse
biological profile, which includes anti-angiogenic, anti-tumor, and plant growth-regulating
properties.[2][3] First isolated from the fungus Phomopsis sp., this molecule has become a
valuable tool in cell biology research and a lead compound in drug discovery programs.[4] Its
primary mechanism of action involves binding to the barbed end of actin filaments, thereby
inhibiting both the assembly and disassembly of actin monomers.[5] This disruption of the actin
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cytoskeleton underlies its ability to interfere with fundamental cellular processes such as cell
division, motility, and signal transduction.

Discovery and History

The discovery of Cytochalasin H is rooted in the broader investigation of fungal secondary
metabolites. An early report in 1976 detailed the isolation of a biologically active metabolite
from an unidentified species of Phomopsis found on weevil-damaged pecans.[3] This
metabolite, later identified as Cytochalasin H, demonstrated toxicity in day-old cockerels and
significant inhibitory effects on the growth and floral development of tobacco plants.[3]
Subsequent research has identified various fungal species, particularly endophytic fungi from
the Phomopsis genus, as prolific producers of Cytochalasin H and its analogs.[6][7][8]

The structural elucidation of Cytochalasin H revealed a complex polyketide-amino acid hybrid
structure, characteristic of the cytochalasan family.[3] Its unique chemical architecture has
presented a significant challenge and opportunity for synthetic chemists, leading to the
development of elegant total synthesis strategies.[5][6] These synthetic routes have not only
provided access to Cytochalasin H for further biological evaluation but have also enabled the
creation of novel analogs with potentially enhanced or modified activities.

Physicochemical Properties

Property Value Reference
CAS Number 53760-19-3 [1]
Molecular Formula C30H39NOs [3]
Molecular Weight 493.6 g/mol [1]

Soluble in ethanol, methanol,

Solubility DMF, and DMSO. Poor water [1]
solubility.
Appearance Colorless powder 9]

Biological Activity and Quantitative Data
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Cytochalasin H exhibits a wide range of biological activities, with significant potential in

oncology and plant biology. Its effects are dose-dependent and can vary across different cell

types and experimental conditions.

Cytotoxicity and Anti-proliferative Activity

Cytochalasin H has demonstrated potent cytotoxic and anti-proliferative effects against

various cancer cell lines. This activity is largely attributed to its ability to induce apoptosis and

cause cell cycle arrest.

. Incubation
Cell Line Assay ICso0 Value . Reference
Time
A549 (Human
_ MTT Assay 159.5 uM 24-72 h [4]
Lung Carcinoma)
SMMC-7721
(Human o
) MTT Assay 15.0 pg/mL Not Specified [1]
Hepatocarcinom
a)
HelLa (Human -
) MTT Assay 4.96 uM Not Specified [10]
Cervical Cancer)
HUVEC (Human ) Strong
N ) CellTiter Blue - ) -
Umbilical Vein antiproliferative Not Specified [10]
_ Assay
Endothelial Cell) effect
K-562 (Human ] Moderate
CellTiter Blue ) ) -~
Myelogenous antileukemic Not Specified [10]
) Assay .
Leukemia) activity
MDA-MB-231 1.01-10.42 yM
(Human Breast B (for various -
) Not Specified Not Specified [3]
Adenocarcinoma cytochalasans
) including H)

Anti-angiogenic Activity
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A key area of interest is the anti-angiogenic potential of Cytochalasin H. It has been shown to
inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.

Effective
Assay Model . Effect Reference
Concentration
Chick
Chorioallantoic 50% inhibition of
In ovo 125 ng per egg ] ] [2]
Membrane angiogenesis
(CAM) Assay
In ovo tumor ] 40% decrease in
A549 cells 2.5 mg/kg/d (i.p.) ) [2]
xenograft tumor weight
Toxicity
Organism Assay LDso Value Reference
Day-old cockerels In vivo 12.5 mg/kg [3]
Chicken embryos In ovo 6.2 pg per egg [2]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the
study of Cytochalasin H.

Isolation of Cytochalasin H from Phomopsis sp.

This protocol outlines a general procedure for the extraction and purification of Cytochalasin H
from fungal cultures.

e Fungal Culture:Phomopsis sp. is cultured on a suitable medium, such as potato dextrose
agar (PDA) or in a liquid medium (e.g., potato dextrose broth), for several weeks to allow for
the production of secondary metabolites.[3]

o Extraction: The fungal mycelium and culture medium are extracted with an organic solvent,
typically ethyl acetate (EtOAc).[7] The mixture is macerated and sonicated to ensure efficient
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extraction. The organic extracts are then combined and concentrated under reduced
pressure to yield a crude extract.

Fractionation: The crude extract is subjected to column chromatography for initial
fractionation. A silica gel column is commonly used, with a gradient elution system of
increasing polarity, for instance, a mixture of petroleum ether and ethyl acetate, or chloroform
and methanol.[3][10]

Purification: Fractions showing biological activity or containing compounds with the
characteristic UV absorbance of cytochalasans are further purified using techniques such as
Sephadex LH-20 column chromatography and preparative High-Performance Liquid
Chromatography (HPLC) with a C18 column.[3][7] A gradient of methanol and water is often
employed as the mobile phase for HPLC.[7]

Structure Elucidation: The purified compound is identified as Cytochalasin H based on
spectroscopic data, including *H NMR, 13C NMR, and High-Resolution Mass Spectrometry
(HRMS), and by comparison with published data.[3]
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Isolation Workflow for Cytochalasin H
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Caption: A generalized workflow for the isolation and purification of Cytochalasin H.
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Western Blot Analysis of Apoptosis-Related Proteins in
A549 Cells

This protocol describes the detection of changes in the expression of key apoptosis-related

proteins in A549 human lung carcinoma cells following treatment with Cytochalasin H.

Cell Culture and Treatment: A549 cells are cultured in a suitable medium (e.g., DMEM with
10% FBS) to ~80% confluency. The cells are then treated with various concentrations of
Cytochalasin H (or a vehicle control, such as DMSO) for a specified period (e.g., 24, 48, or
72 hours).

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer
(e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The cell lysates
are then centrifuged to pellet cellular debris, and the supernatant containing the protein is
collected.

Protein Quantification: The total protein concentration in each lysate is determined using a
standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of
protein for each sample.

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 pg) from each
sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-
PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or
nitrocellulose membrane.

Immunoblotting:

o The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for
1 hour at room temperature to prevent non-specific antibody binding.

o The membrane is then incubated with primary antibodies specific for apoptosis-related
proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C. Antibody dilutions should
be optimized according to the manufacturer's instructions (typically 1:1000).

o After washing with TBST, the membrane is incubated with a horseradish peroxidase
(HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, typically at
1:2000 to 1:5000 dilution) for 1-2 hours at room temperature.
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» Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system and imaged using a chemiluminescence imager or X-ray film. The
expression of a housekeeping protein, such as -actin or GAPDH, is also analyzed as a

loading control.
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Caption: Key steps in the Western blot analysis of apoptosis-related proteins.
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Chick Chorioallantoic Membrane (CAM) Assay for Anti-
angiogenesis

This in vivo assay is used to evaluate the anti-angiogenic activity of Cytochalasin H.

Egg Incubation: Fertilized chicken eggs are incubated at 37°C with high humidity for 3-4
days.

Windowing: On day 3 or 4, a small window is carefully made in the eggshell to expose the
CAM. The window is then sealed with sterile tape, and the eggs are returned to the
incubator.

Sample Preparation and Application: Cytochalasin H is dissolved in a suitable solvent (e.qg.,
DMSO) and then diluted with PBS. A sterile filter paper disc or a gelatin sponge is
impregnated with a specific amount of Cytochalasin H (e.g., 125 ng).[2] A control disc with
the vehicle alone is also prepared. On day 8-10 of incubation, the prepared discs are placed
onto the CAM.

Incubation and Observation: The eggs are resealed and incubated for another 2-3 days. The
CAM is then observed and photographed under a stereomicroscope.

Quantification of Angiogenesis: The anti-angiogenic effect is quantified by measuring the
area of the avascular zone around the disc or by counting the number of blood vessel branch
points within a defined area around the disc.[2] The results are compared between the
Cytochalasin H-treated group and the control group.
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Chick CAM Assay Workflow
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Caption: A simplified workflow for the chick chorioallantoic membrane (CAM) assay.

Signaling Pathways Modulated by Cytochalasin H

Cytochalasin H exerts its cellular effects by modulating several key signaling pathways,
primarily through its disruption of the actin cytoskeleton.

Inhibition of Actin Polymerization

The primary molecular target of Cytochalasin H is actin. By binding to the fast-growing barbed
(+) end of F-actin, it physically blocks the addition of new G-actin monomers, thus inhibiting
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filament elongation.[5] This leads to a net depolymerization of actin filaments as the
disassembly at the pointed (-) end continues. The disruption of the actin cytoskeleton has
widespread consequences for cell morphology, adhesion, migration, and intracellular transport.

Mechanism of Actin Polymerization Inhibition

Polymerization
(Barbed End)

Binds to Barbed End

Click to download full resolution via product page

Caption: Cytochalasin H inhibits actin filament elongation by capping the barbed end.

Induction of Apoptosis

Cytochalasin H has been shown to induce apoptosis in cancer cells through the intrinsic
mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the
downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to
the release of cytochrome c from the mitochondria, which in turn activates the caspase
cascade, culminating in programmed cell death.

Regulation of the Hippo Signaling Pathway

Recent evidence suggests that the integrity of the actin cytoskeleton is a critical regulator of the
Hippo signaling pathway, a key pathway controlling organ size and cell proliferation. The core
of this pathway involves a kinase cascade that ultimately phosphorylates and inactivates the
transcriptional co-activators YAP and TAZ. When the actin cytoskeleton is disrupted by agents
like Cytochalasin H, it can lead to the activation of the Hippo pathway, resulting in the
cytoplasmic retention and degradation of YAP/TAZ. This prevents their translocation to the
nucleus, where they would otherwise promote the transcription of genes involved in cell
proliferation and survival. The precise molecular link between Cytochalasin H-induced actin
disruption and the activation of the Hippo kinase cascade is an area of active research.

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://pubs.rsc.org/en/content/articlelanding/1989/p1/p19890000507
https://www.benchchem.com/product/b1252276?utm_src=pdf-body-img
https://www.benchchem.com/product/b1252276?utm_src=pdf-body
https://www.benchchem.com/product/b1252276?utm_src=pdf-body
https://www.benchchem.com/product/b1252276?utm_src=pdf-body
https://www.benchchem.com/product/b1252276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Hypothesized Regulation of the Hippo Pathway by Cytochalasin H
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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